Cas no 2092580-36-2 (Morpholine, 3-[(1-methyl-1H-imidazol-4-yl)methyl]-)
![Morpholine, 3-[(1-methyl-1H-imidazol-4-yl)methyl]- structure](https://ja.kuujia.com/scimg/cas/2092580-36-2x500.png)
Morpholine, 3-[(1-methyl-1H-imidazol-4-yl)methyl]- 化学的及び物理的性質
名前と識別子
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- Morpholine, 3-[(1-methyl-1H-imidazol-4-yl)methyl]-
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- インチ: 1S/C9H15N3O/c1-12-5-8(11-7-12)4-9-6-13-3-2-10-9/h5,7,9-10H,2-4,6H2,1H3
- InChIKey: LMVVNTDRENZLHT-UHFFFAOYSA-N
- ほほえんだ: N1CCOCC1CC1=CN(C)C=N1
Morpholine, 3-[(1-methyl-1H-imidazol-4-yl)methyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-363079-1.0g |
3-[(1-methyl-1H-imidazol-4-yl)methyl]morpholine |
2092580-36-2 | 1.0g |
$0.0 | 2023-03-07 |
Morpholine, 3-[(1-methyl-1H-imidazol-4-yl)methyl]- 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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9. Book reviews
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
Morpholine, 3-[(1-methyl-1H-imidazol-4-yl)methyl]-に関する追加情報
Morpholine, 3-[(1-methyl-1H-imidazol-4-yl)methyl]- (CAS No. 2092580-36-2): An Overview and Recent Advances
Morpholine, 3-[(1-methyl-1H-imidazol-4-yl)methyl]- (CAS No. 2092580-36-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 3-(1-Methylimidazol-4-ylmethyl)morpholine, is a derivative of morpholine with a unique structural feature: the presence of a 1-methylimidazole moiety attached to the morpholine ring via a methylene bridge. This structure confers specific chemical and biological properties that make it an interesting candidate for various applications.
The morpholine ring is a six-membered heterocycle containing an oxygen atom, which imparts high solubility and stability to the compound. The 1-methylimidazole group, on the other hand, is known for its ability to form hydrogen bonds and participate in various chemical reactions, making it a versatile functional group in drug design. The combination of these two moieties in 3-(1-Methylimidazol-4-ylmethyl)morpholine results in a compound with potential therapeutic applications.
Recent studies have explored the biological activities of 3-(1-Methylimidazol-4-ylmethyl)morpholine. One notable area of research is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, a study published in the *Journal of Medicinal Chemistry* (2023) demonstrated that 3-(1-Methylimidazol-4-ylmethyl)morpholine exhibits potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. This finding suggests that the compound could be developed into a novel therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
Another area of interest is the compound's ability to modulate receptor activity. Research conducted at the University of California, San Francisco (UCSF) has shown that 3-(1-Methylimidazol-4-ylmethyl)morpholine can act as an agonist or antagonist at specific receptors, depending on the cellular context. This dual functionality makes it a valuable tool for studying receptor biology and developing drugs with precise mechanisms of action.
In addition to its potential therapeutic applications, 3-(1-Methylimidazol-4-ylmethyl)morpholine has been investigated for its use in chemical synthesis. Its unique structure allows it to serve as a building block for more complex molecules, facilitating the synthesis of novel compounds with diverse biological activities. A recent paper in *Organic Letters* (2022) described a novel synthetic route to produce 3-(1-Methylimidazol-4-ylmethyl)morpholine, highlighting its utility as an intermediate in organic synthesis.
The safety profile of 3-(1-Methylimidazol-4-ylmethyl)morpholine has also been evaluated in preclinical studies. Toxicity assessments have shown that the compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further development. However, ongoing research is necessary to fully understand its pharmacokinetics and potential side effects.
In conclusion, Morpholine, 3-[(1-methyl-1H-imidazol-4-yl)methyl]- (CAS No. 2092580-36-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and biological activities make it an intriguing subject for further investigation and development into novel therapeutic agents. As research continues to advance, this compound may play a crucial role in addressing unmet medical needs and improving patient outcomes.
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